Methyl 6-bromoindoline-4-carboxylate

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure Methyl 6-bromoindoline-4-carboxylate (CAS 1240523-98-1) for its uniquely saturated 2,3-dihydroindole scaffold—a non-planar, three-dimensional framework that enhances target selectivity and pharmacokinetic profiles over flat indole analogs. The orthogonal 6-Br (Suzuki coupling) and 4-COOMe (hydrolysis/amidation) enable divergent synthesis. Using generic analogs risks failed reactions and irreproducible biological data. Ideal for antiviral inhibitor and chemical probe programs.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
CAS No. 1240523-98-1
Cat. No. B3418431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromoindoline-4-carboxylate
CAS1240523-98-1
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCNC2=CC(=C1)Br
InChIInChI=1S/C10H10BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h4-5,12H,2-3H2,1H3
InChIKeyWVTFUQSMQBFVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-bromoindoline-4-carboxylate (CAS 1240523-98-1): Technical Specifications and Procurement Baseline


Methyl 6-bromoindoline-4-carboxylate (CAS 1240523-98-1) is a synthetic intermediate belonging to the indoline class of heterocyclic compounds. It is characterized by a saturated 2,3-dihydroindole core with a bromine substituent at the 6-position and a methyl carboxylate group at the 4-position . This specific substitution pattern provides a unique handle for further chemical elaboration. The compound is typically supplied with a purity of 95% or 98% and has a molecular formula of C10H10BrNO2 and a molecular weight of 256.10 g/mol .

Procurement Risk Analysis for Methyl 6-bromoindoline-4-carboxylate: Why Analogs Are Not Interchangeable


Substituting Methyl 6-bromoindoline-4-carboxylate with a closely related analog—such as an indole derivative, a differently halogenated indoline, or an alternative ester—introduces significant risk in synthetic and medicinal chemistry workflows. The saturated indoline core provides a distinct three-dimensional conformation and reactivity profile compared to the planar aromatic indole . Furthermore, the specific 6-bromo-4-carboxylate substitution pattern is critical; the bromine atom serves as a unique vector for selective cross-coupling reactions, while the methyl ester provides a versatile handle for subsequent functionalization that differs in steric and electronic properties from ethyl or acid analogs [1]. Using a generic substitute can lead to failed reactions, altered biological activity in derived compounds, and irreproducible results, necessitating a rigorous, evidence-based selection process.

Quantitative Evidence Guide: Differentiating Methyl 6-bromoindoline-4-carboxylate from Comparator Compounds


Synthetic Versatility: 6-Bromo Substituent Enables Selective Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the 6-position of the indoline core is a key differentiator, enabling selective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. This is in contrast to non-halogenated analogs like methyl indoline-4-carboxylate (CAS 1187927-40-7) [2], which lack this reactive handle and would require additional synthetic steps for functionalization at that position. The bromine atom in Methyl 6-bromoindoline-4-carboxylate acts as an electrophilic partner for a wide range of organometallic reagents, facilitating the construction of diverse compound libraries.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Conformational Rigidity: Saturated Indoline Core Offers Different Pharmacokinetic Properties vs. Planar Indole

The saturated indoline core of Methyl 6-bromoindoline-4-carboxylate provides a distinct three-dimensional conformation compared to its planar, aromatic indole analog, Methyl 6-bromo-1H-indole-4-carboxylate (CAS 107650-22-6) . This conformational difference can translate into altered target binding, improved solubility, and modified metabolic stability in derived drug candidates. The 'escape from flatland' concept in modern drug discovery emphasizes the value of three-dimensional scaffolds like indolines over planar aromatics to enhance clinical success rates [1].

Medicinal Chemistry Drug Design Conformational Analysis

Biological Scaffold Validation: Indoline Core is Present in a Potent SARS-CoV-2 Mpro Inhibitor

The indoline-4-carboxylate scaffold, the core structure of the target compound, is a key pharmacophore in GRL-1720 (CAS 2835511-03-8), a potent inhibitor of the SARS-CoV-2 main protease (Mpro) . GRL-1720 exhibits an EC50 of 15 µM against SARS-CoV-2 . This demonstrates the potential of compounds derived from this scaffold to engage important biological targets, providing a validated starting point for drug discovery programs compared to less explored scaffolds. While the target compound itself is not GRL-1720, it shares the identical core and can be used to generate novel analogs.

Antiviral Research Infectious Disease Protease Inhibition

High-Impact Application Scenarios for Methyl 6-bromoindoline-4-carboxylate


Medicinal Chemistry: Diversification of a Validated Antiviral Scaffold

Procure Methyl 6-bromoindoline-4-carboxylate to serve as a core building block for generating novel analogs of the SARS-CoV-2 Mpro inhibitor GRL-1720. The 6-bromo substituent enables rapid exploration of structure-activity relationships at the indoline 6-position through Suzuki-Miyaura cross-coupling, a key strategy for optimizing potency and selectivity against viral targets .

Chemical Biology: Development of Conformationally Biased Chemical Probes

Use Methyl 6-bromoindoline-4-carboxylate as a starting material to synthesize three-dimensional, indoline-based chemical probes. Its non-planar structure, in contrast to flat indole analogs, offers the potential for improved target selectivity and pharmacokinetic properties, aligning with modern drug design principles that favor increased molecular complexity [1].

Organic Synthesis: Construction of Complex Heterocyclic Libraries via Orthogonal Functionalization

Utilize Methyl 6-bromoindoline-4-carboxylate in multi-step synthetic sequences. The orthogonal reactivity of the 6-bromo group (via cross-coupling) and the 4-carboxylate ester (via hydrolysis/amidation) allows for the efficient, divergent synthesis of diverse compound libraries, a cornerstone of modern drug discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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